

# Reproducibility of Published Findings on BMS-817399: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-817399 |           |
| Cat. No.:            | B606257    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published preclinical and clinical findings on **BMS-817399**, a C-C chemokine receptor type 1 (CCR1) antagonist formerly under investigation for the treatment of rheumatoid arthritis (RA). The objective is to present the available data in a structured format to facilitate an assessment of the reproducibility of the initial findings.

## **Executive Summary**

**BMS-817399** is a potent and selective CCR1 antagonist that demonstrated promising preclinical activity. However, a Phase II proof-of-concept clinical trial in patients with moderate to severe rheumatoid arthritis failed to show clinical efficacy, despite evidence of target engagement. This guide summarizes the key preclinical data from the primary publication by Santella et al. in the Journal of Medicinal Chemistry (2014) and the publicly available results of the clinical trial (NCT01404585). A significant limitation in assessing the full reproducibility of the clinical findings is the absence of a peer-reviewed publication of the complete clinical trial results; the available data is from a conference abstract. To date, no independent studies replicating either the preclinical or clinical findings have been identified.

## **Preclinical Data Summary**

The primary preclinical data for **BMS-817399** was published by Santella et al. in 2014. The key quantitative findings are summarized in the tables below.



**In Vitro Potency and Selectivity** 

| Assay                                    | Target | Species | Ligand           | IC50 (nM)    | Source                   |
|------------------------------------------|--------|---------|------------------|--------------|--------------------------|
| Radioligand<br>Binding                   | CCR1   | Human   | [I125]MIP-1α     | 1            | MedChemEx<br>press       |
| Chemotaxis                               | CCR1   | Human   | MIP-1α<br>(CCL3) | 6            | MedChemEx<br>press       |
| Chemotaxis                               | CCR1   | Human   | RANTES<br>(CCL5) | 30 (approx.) | [1]                      |
| Pregnane X Receptor (PXR) Transactivatio | PXR    | Human   | -                | >25,000      | Santella et<br>al., 2014 |

Note: Specific Ki values were not detailed in the primary publication.

## **Pharmacokinetics in Preclinical Species**



| Species | Dosing<br>Route | Dose<br>(mg/kg) | Tmax<br>(h) | Cmax<br>(ng/mL) | AUC<br>(ng*h/m<br>L) | Bioavail<br>ability<br>(%) | Source                      |
|---------|-----------------|-----------------|-------------|-----------------|----------------------|----------------------------|-----------------------------|
| Rat     | IV              | 2               | -           | -               | 1300                 | -                          | Santella<br>et al.,<br>2014 |
| Rat     | PO              | 10              | 1.0         | 1100            | 5000                 | 77                         | Santella<br>et al.,<br>2014 |
| Dog     | IV              | 1               | -           | -               | 1200                 | -                          | Santella<br>et al.,<br>2014 |
| Dog     | PO              | 5               | 1.0         | 1800            | 8300                 | 138                        | Santella<br>et al.,<br>2014 |
| Monkey  | IV              | 1               | -           | -               | 1300                 | -                          | Santella<br>et al.,<br>2014 |
| Monkey  | PO              | 5               | 2.0         | 1100            | 7300                 | 112                        | Santella<br>et al.,<br>2014 |

### **Clinical Trial Data (NCT01404585)**

A Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy and safety of **BMS-817399** in adults with active, moderate to severe rheumatoid arthritis with an inadequate response to methotrexate.[2] The results were presented in a conference abstract by Kivitz et al. at EULAR 2014.[3]

#### **Key Findings:**

 Primary Endpoint (ACR20 Response at Week 12): No statistically significant difference was observed between the BMS-817399 treatment groups (200 mg and 400 mg twice daily) and



the placebo group.

- Secondary Endpoints: No significant improvements were seen in other efficacy measures, including ACR50, ACR70, and DAS28-CRP.
- Safety: **BMS-817399** was reported to be safe and well-tolerated.
- Target Engagement: Increased serum concentrations of CCR1 ligands (MIP-1 $\alpha$  and MIP-1 $\beta$ ) in the treatment groups confirmed target engagement.[1]

Limitations: The absence of a full peer-reviewed publication prevents a detailed analysis of the patient demographics, statistical methods, and complete safety and efficacy data.

#### **Comparison with Other CCR1 Antagonists**

Several other CCR1 antagonists have been evaluated for the treatment of rheumatoid arthritis, with generally disappointing results in clinical trials. This context is important when evaluating the findings for **BMS-817399**.

| Compound   | Developer                     | Highest<br>Development Stage<br>(RA) | Outcome                                   |
|------------|-------------------------------|--------------------------------------|-------------------------------------------|
| BMS-817399 | Bristol Myers Squibb          | Phase II                             | Failed to demonstrate efficacy            |
| CCX354-C   | ChemoCentryx                  | Phase II                             | Showed some evidence of clinical activity |
| CP-481,715 | Pfizer                        | Phase II                             | Failed to demonstrate efficacy            |
| MLN3897    | Millennium<br>Pharmaceuticals | Phase II                             | Failed to demonstrate efficacy            |
| AZD4818    | AstraZeneca                   | Phase I                              | Discontinued for RA                       |



The lack of efficacy of multiple CCR1 antagonists in RA suggests that either the target is not as critical in the human disease as preclinical models suggest, or that the antagonists developed to date have not had the required pharmacological properties for clinical success.

## Experimental Protocols CCR1 Radioligand Binding Assay (Adapted from Santella et al., 2014)

- Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing human CCR1.
- Radioligand: [I125]-labeled MIP-1α.
- Procedure:
  - Cell membranes were prepared from the CCR1-expressing HEK293 cells.
  - Membranes were incubated with the radioligand and varying concentrations of BMS-817399 in a binding buffer.
  - Non-specific binding was determined in the presence of a high concentration of an unlabeled CCR1 ligand.
  - After incubation, the bound and free radioligand were separated by filtration.
  - The amount of bound radioactivity was quantified using a gamma counter.
- Data Analysis: IC50 values were calculated by non-linear regression analysis of the competition binding curves.

## Chemotaxis Assay (Adapted from Santella et al., 2014)

- Cell Line: Human monocytic cell line (e.g., THP-1) endogenously expressing CCR1.
- Chemoattractant: Recombinant human MIP-1α (CCL3) or RANTES (CCL5).
- Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.



#### • Procedure:

- Cells were pre-incubated with varying concentrations of BMS-817399 or vehicle control.
- The chemoattractant was placed in the lower chamber.
- The pre-treated cells were placed in the upper chamber.
- The chamber was incubated to allow cell migration through the membrane towards the chemoattractant.
- Migrated cells in the lower chamber were quantified.
- Data Analysis: IC50 values were determined by measuring the concentration of BMS-817399 that inhibited cell migration by 50%.

# Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: General signaling pathway of CCR1 activation and its inhibition by BMS-817399.





Click to download full resolution via product page

Caption: Preclinical to clinical development workflow for **BMS-817399**.

#### Conclusion

The preclinical data for **BMS-817399** demonstrated that it is a potent and selective CCR1 antagonist with favorable pharmacokinetic properties in animal models. These findings were likely reproducible within the developing organization, leading to its advancement into clinical trials. However, the crucial step of translating these preclinical findings into clinical efficacy was not successful. The lack of clinical efficacy, despite evidence of target engagement, raises significant questions about the role of CCR1 in established rheumatoid arthritis.

The reproducibility of the clinical outcome—a lack of efficacy—is a critical point. While there are no independent studies to confirm this, the consistent failure of other CCR1 antagonists in similar clinical settings lends weight to this finding. For researchers in the field, the story of BMS-817399 and other CCR1 antagonists serves as a case study in the challenges of translating preclinical findings for complex inflammatory diseases. Future research in this area should focus on understanding the discrepancies between animal models and human disease, and perhaps exploring the role of CCR1 in different stages or subsets of rheumatoid arthritis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. cdn-links.lww.com [cdn-links.lww.com]



- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- To cite this document: BenchChem. [Reproducibility of Published Findings on BMS-817399: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606257#reproducibility-of-published-findings-on-bms-817399]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com